molecular formula C7H10N2O B2602736 5-cyclopropyl-2-methyl-1H-pyrazol-3-one CAS No. 199125-21-8

5-cyclopropyl-2-methyl-1H-pyrazol-3-one

Cat. No.: B2602736
CAS No.: 199125-21-8
M. Wt: 138.17
InChI Key: SOVRIDFTTLSXMX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one is a heterocyclic compound with the molecular formula C7H10N2O. It is characterized by a cyclopropyl group attached to a pyrazolone ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2-methyl-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 2-methyl-3-oxobutanoic acid in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and hydrazine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 3-Cyclopropyl-1-methyl-1H-pyrazol-5-ol
  • 5-Cyclopropyl-1H-pyrazol-3-carboxylic acid methyl ester

Uniqueness

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other pyrazolone derivatives .

Properties

IUPAC Name

5-cyclopropyl-2-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMGFFMFDKIPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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